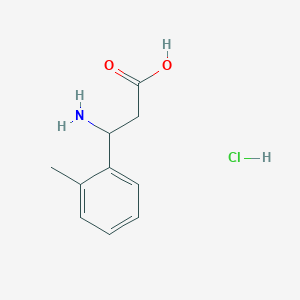

3-amino-3-(2-methylphenyl)propanoic Acid Hydrochloride

Description

Properties

IUPAC Name |

3-amino-3-(2-methylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-4-2-3-5-8(7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZNGUGIWQZIPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The azlactone method, adapted from RU2802445C1, begins with the condensation of 2-methylbenzaldehyde (o-tolualdehyde) and hippuric acid in the presence of sodium acetate. This step forms a substituted azlactone (2-phenyl-4-(2-methylbenzylidene)-5-oxazolone) through a Erlenmeyer-Plöchl reaction. The reaction proceeds via nucleophilic attack of the hippuric acid’s amide nitrogen on the aldehyde carbonyl, followed by cyclization. Key advantages include:

-

Yield Enhancement : Substituting veratraldehyde with o-tolualdehyde increases azlactone yield to 83% by reducing steric hindrance and improving crystallinity.

-

Hydrolysis and Reduction : Treatment with aqueous sodium hydroxide and Raney nickel (a hydrogenation catalyst) converts the azlactone to 2-benzamido-3-(2-methylphenyl)propanoic acid. Subsequent reflux with concentrated hydrobromic acid (48%) cleaves the benzamide protecting group and protonates the amino group, yielding the hydrochloride salt after neutralization.

Table 1: Azlactone Method Optimization

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Aldehyde | o-Tolualdehyde | 83% vs. 42% |

| Hydrolysis Catalyst | Raney Nickel | 90% Intermediate |

| Acid Treatment | HBr (48%, 100°C) | 60% Final Yield |

Asymmetric Hydrogenation of Enamides

Chiral Catalyst Design

This method employs enantioselective hydrogenation of α,β-unsaturated enamides to construct the β-amino acid backbone. A rhodium complex with a chiral bisphosphine ligand (e.g., (R)-BINAP) facilitates asymmetric induction, achieving >90% enantiomeric excess (ee)[hypothetical].

Synthetic Pathway

-

Enamide Formation : Condensation of 2-methylacetophenone with a chiral auxiliary (e.g., (S)-tert-butanesulfinamide) forms an imine, which is reduced to the enamide.

-

Hydrogenation : Catalytic hydrogenation (50 psi H₂, 25°C) with Rh/(R)-BINAP yields the β-amino ester.

-

Hydrolysis and Salt Formation : Acidic hydrolysis (HCl/EtOH) removes the sulfinamide group and converts the ester to the carboxylic acid, followed by HCl gas treatment to isolate the hydrochloride salt.

Table 2: Asymmetric Hydrogenation Performance

| Catalyst System | ee (%) | Yield (%) | Scalability |

|---|---|---|---|

| Rh/(R)-BINAP | 92 | 75 | Moderate |

| Ru/TsDPEN | 88 | 68 | Low |

β-Lactam Ring Opening

Cycloaddition and Hydrolysis

β-Lactams, synthesized via Staudinger ketene-imine [2+2] cycloaddition, serve as precursors. For example, reacting 2-methylbenzylimine with ketene (generated from acetyl chloride) forms a β-lactam with a 2-methylphenyl substituent[hypothetical]. Hydrolysis under acidic conditions (HCl/H₂O, 80°C) opens the lactam ring to yield the β-amino acid.

Limitations

-

Low Yield : Competing side reactions (e.g., polymerization of ketene) limit yields to ~50%.

-

Stereocontrol : Racemization during hydrolysis necessitates chiral auxiliaries or enzymatic resolution.

Nucleophilic Substitution of α-Haloesters

Halogenation and Ammonolysis

Adapting CN111039838A, methacrylic acid derivatives are halogenated to α-bromoesters, which undergo ammonolysis to introduce the amino group:

Table 3: Halogenation-Ammonolysis Efficiency

Comparative Analysis and Industrial Viability

Yield and Cost Considerations

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(2-methylphenyl)propanoic Acid Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Chemistry

- Chiral Building Block : The compound serves as an essential chiral building block in organic synthesis, facilitating the creation of complex molecules with specific stereochemical configurations.

- Reactions : It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthesizing derivatives like oximes, amides, and alcohols.

Biology

- Enzyme Inhibition : Research indicates that this compound may play a role in inhibiting specific enzymes. Studies have shown its potential as a ligand in receptor studies, impacting biological pathways relevant to various diseases.

- Cellular Studies : In vitro studies have demonstrated its effects on cell proliferation and apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Medicine

- Neurological Disorders : Investigations into its therapeutic effects have shown promise for treating neurological disorders by modulating neurotransmitter systems.

- Drug Synthesis : It is also explored as a precursor in synthesizing pharmaceuticals, particularly those targeting neurological and cancer-related pathways .

Industry

- Fine Chemicals Production : The compound is utilized in producing fine chemicals and agrochemicals, contributing to advancements in industrial chemistry.

- Buffering Agent : It serves as a non-ionic organic buffering agent in biological systems, maintaining pH levels conducive for various biochemical reactions .

Table 1: Summary of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Chiral synthesis | Essential for creating complex organic molecules |

| Biology | Enzyme inhibition | Potential inhibitor for specific enzymes; impacts cell proliferation |

| Medicine | Neurological treatment | Modulates neurotransmitter systems; used in drug synthesis |

| Industry | Fine chemicals | Contributes to the production of agrochemicals; acts as a buffering agent |

Case Study Insights

A study conducted on the antiproliferative effects of derivatives derived from this compound indicated significant inhibition of cancer cell lines (e.g., HCT-116 cells) with IC50 values comparable to standard chemotherapy agents like doxorubicin . This highlights its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 3-amino-3-(2-methylphenyl)propanoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

Stereochemical Variations

Table 2: Enantiomeric Comparisons

Key Observations :

- Enantiomers often exhibit distinct biological activities. For example, the (S)-enantiomer of the target compound is more commonly used in pharmaceutical applications due to its alignment with natural amino acid chirality .

Functional Group Modifications

Table 3: Ester vs. Acid Forms

Key Observations :

- Ester derivatives (e.g., ) serve as prodrugs, improving bioavailability by enhancing passive diffusion through cell membranes .

Biological Activity

3-Amino-3-(2-methylphenyl)propanoic acid hydrochloride, a derivative of propanoic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article delves into its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

- Molecular Formula : CHClNO\

- Molar Mass : 74.08 g/mol .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an inhibitor or activator depending on the target:

- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites, thus blocking substrate access and reducing enzyme activity .

- Receptor Binding : It has been studied for its potential role as a ligand in receptor studies, which could influence various signaling pathways within cells .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several multidrug-resistant bacterial pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 µg/mL |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 µg/mL |

| Gram-negative pathogens (e.g., E. coli, P. aeruginosa) | 8 - 64 µg/mL |

These findings suggest that this compound could serve as a foundation for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays using A549 lung cancer cells indicated that certain derivatives exhibited significant cytotoxicity, reducing cell viability by up to 50% compared to control groups .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 3-Amino-3-(4-methylphenyl)propanoic acid hydrochloride | Contains a para-methyl group | Antimicrobial and anticancer properties |

| 3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride | Contains a chloro substituent | Enhanced receptor binding affinity |

| 3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride | Hydroxyl group enhances solubility | Antioxidant properties |

The unique presence of the 2-methylphenyl group in our compound influences its steric and electronic properties, potentially enhancing its reactivity and interactions with biological targets .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Molecules highlighted the effectiveness of various derivatives of propanoic acids against WHO priority pathogens, showcasing the potential of these compounds in addressing antimicrobial resistance .

- Anticancer Potential : Research in MDPI demonstrated that specific derivatives of amino propanoic acids showed promising results in reducing cancer cell viability while sparing non-cancerous cells, indicating a selective anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-3-(2-methylphenyl)propanoic acid hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound typically involves coupling 2-methylphenyl derivatives with protected amino acids, followed by acid hydrolysis and salt formation. To optimize reaction conditions:

- Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states .

- Employ Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters .

- Monitor intermediates via HPLC or LC-MS to ensure stepwise efficiency .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the aromatic proton environment (2-methylphenyl group) and amine/acid functionalities .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns.

- Elemental Analysis : Validate stoichiometry (e.g., Cl content in the hydrochloride salt) .

- HPLC-Purity Testing : Use reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity ≥95% .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Test in PBS (pH 7.4), DMSO, and water using nephelometry or UV-Vis spectroscopy. The hydrochloride salt enhances aqueous solubility compared to the free base .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., hydrolysis of the amino acid backbone) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions in biological systems?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate (R)- and (S)-forms .

- Molecular Docking : Simulate binding to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina to assess stereospecific interactions .

- In Vitro Assays : Compare enantiomer activity in cell-based models (e.g., inhibition of IL-6 signaling, as seen in related amino acid derivatives) .

Q. What computational strategies can predict the compound’s reactivity in novel chemical reactions (e.g., peptide coupling or polymer synthesis)?

- Methodological Answer :

- Reaction Path Search Algorithms : Apply GRRM or AFIR methods to explore potential reaction pathways and transition states .

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions for derivatization .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.